Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester
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Overview
Description
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidinyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a piperidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidinyl ester typically involves the esterification of carbonic acid derivatives with alcohols. One common method is the reaction of ethyl chloroformate with 1-methyl-4-phenylpiperidine in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. Catalysts such as sulfuric acid or dry hydrogen chloride gas are often used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidinyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbonic acid.
Reduction: Reduction of the ester with agents like lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 1-methyl-4-phenylpiperidine and ethyl alcohol.
Reduction: 1-methyl-4-phenylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various receptors or enzymes in the body. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a floral fragrance, used in perfumes.
Uniqueness
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidinyl ester is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties not found in simpler esters. This structural feature makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
101418-11-5 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-14(17)19-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
JWKBEONLEADIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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